molecular formula C8H8IN B8583646 4-IODOISOINDOLINE

4-IODOISOINDOLINE

Cat. No.: B8583646
M. Wt: 245.06 g/mol
InChI Key: QCSBTRUXGWFUNC-UHFFFAOYSA-N
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Description

4-Iodoisoindoline (CAS: 939759-03-2) is a halogenated isoindoline derivative characterized by an iodine atom at the 4-position of the bicyclic isoindoline scaffold. Its molecular formula is C₈H₈IN, with a molecular weight of 245.07 g/mol. The compound is structurally distinct from indoline derivatives due to its fused benzene and six-membered nitrogen-containing ring system. The iodine substituent confers unique electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki, Ullmann) for pharmaceutical and materials science applications .

Properties

Molecular Formula

C8H8IN

Molecular Weight

245.06 g/mol

IUPAC Name

4-iodo-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C8H8IN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2

InChI Key

QCSBTRUXGWFUNC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-IODOISOINDOLINE typically involves the iodination of 2,3-dihydro-1H-isoindole. One common method is the reaction of 2,3-dihydro-1H-isoindole with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-IODOISOINDOLINE can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form isoindole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of fully saturated isoindoline derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

    Substitution: Products include various 4-substituted isoindole derivatives.

    Oxidation: Products include isoindole-1,3-diones and other oxidized isoindole derivatives.

    Reduction: Products include 2,3-dihydro-1H-isoindoline derivatives.

Mechanism of Action

The mechanism of action of 4-IODOISOINDOLINE depends on its specific application. In biological systems, isoindole derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. For example, some isoindole derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

4-Fluoro-1H-isoindoline Hydrochloride

  • Molecular Formula : C₈H₈FN·HCl
  • Molecular Weight : 176.61 g/mol
  • Key Differences :
    • The fluorine atom is smaller and more electronegative than iodine, leading to stronger electron-withdrawing effects.
    • Fluorinated derivatives are less reactive in metal-catalyzed couplings compared to iodinated analogs but exhibit improved metabolic stability in drug candidates .

Isoindolin-4-amine Dihydrochloride

  • Molecular Formula : C₈H₁₂Cl₂N₂
  • Molecular Weight : 207.1 g/mol
  • Key Differences: The amino group (-NH₂) is a strong electron donor, enhancing nucleophilic reactivity. Unlike 4-iodoisoindoline, this compound is primarily used as a building block for bioactive molecules rather than cross-coupling substrates .

Comparison with Iodinated Heterocycles

4-Iodoquinoline

  • Molecular Formula : C₉H₆IN
  • Molecular Weight : 255.06 g/mol
  • Key Differences: The quinoline scaffold contains a pyridine ring fused to benzene, offering a planar structure with distinct electronic properties. 4-Iodoquinoline is more reactive in Heck and Sonogashira reactions due to the electron-deficient pyridine ring, whereas this compound favors Suzuki couplings .

4-Iodoimidazole

  • Molecular Formula : C₃H₃IN₂
  • Molecular Weight : 193.97 g/mol
  • Key Differences: The imidazole ring contains two nitrogen atoms, creating a highly polarized environment.

Comparison with Iodinated Aromatic Amines

4-Fluoro-2-iodoaniline

  • Molecular Formula : C₆H₅FIN
  • Molecular Weight : 267.02 g/mol
  • Key Differences :
    • The aniline core allows for dual functionalization (e.g., amination, fluorination), enabling diverse transformations.
    • The iodine atom in this compound participates efficiently in Buchwald-Hartwig amination, a reaction less common with this compound due to steric hindrance .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent
This compound C₈H₈IN 245.07 Iodine
4-Fluoro-1H-isoindoline C₈H₈FN·HCl 176.61 Fluorine
4-Iodoquinoline C₉H₆IN 255.06 Iodine
4-Fluoro-2-iodoaniline C₆H₅FIN 267.02 Iodine, Fluorine

Table 2: Reactivity in Cross-Coupling Reactions

Compound Suzuki Coupling Ullmann Coupling Heck Reaction
This compound High Moderate Low
4-Iodoquinoline Moderate Low High
4-Fluoro-2-iodoaniline Low High Moderate

Research Findings

  • Synthetic Utility : this compound serves as a key intermediate in synthesizing isoindoline-based kinase inhibitors, leveraging its iodine atom for late-stage functionalization .
  • Electronic Effects : The iodine atom in this compound acts as a weak electron-withdrawing group, directing electrophilic substitutions to the 5-position of the isoindoline ring .
  • Stability : Unlike 4-iodoimidazole, this compound is stable under basic conditions, making it suitable for prolonged reactions .

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